Cbz-NH-peg5-CH2cooh
Overview
Description
Cbz-NH-peg5-CH2cooh is a compound belonging to the polyethylene glycol (PEG) class of PROTAC linkers. It is used in the synthesis of PROTAC molecules, which are designed to target and degrade specific proteins within cells. This compound is particularly valuable in biomedical research and drug development .
Mechanism of Action
Target of Action
Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation .
Mode of Action
This compound, as a PROTAC linker, is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle, DNA repair, and apoptosis .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of protacs .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This leads to changes in cellular processes regulated by these proteins, potentially including cell cycle progression, DNA repair mechanisms, and programmed cell death .
Action Environment
The action of this compound, like other PROTAC linkers, is influenced by various environmental factors within the cell. These factors can include the presence and concentration of E3 ubiquitin ligases and target proteins, the functionality of the ubiquitin-proteasome system, and the overall cellular environment . .
Biochemical Analysis
Biochemical Properties
Cbz-NH-peg5-CH2cooh serves as a linker in PROTAC molecules, connecting two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. The interaction between this compound and these biomolecules is essential for the formation of a stable PROTAC complex. The E3 ubiquitin ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in biochemical research and drug development .
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the removal of a specific protein may alter signaling cascades, leading to changes in cell behavior and function. Additionally, the degradation of transcription factors or other regulatory proteins can impact gene expression patterns, ultimately affecting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTAC molecules. By connecting the E3 ubiquitin ligase to the target protein, this compound enables the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, where the PROTAC molecule brings the E3 ligase and the target protein into close proximity. The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C as a powder and at -80°C in solution. Over time, however, degradation may occur, potentially affecting its efficacy in facilitating protein degradation. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical assays and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound may effectively facilitate the degradation of target proteins without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and potential toxicity to healthy cells. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins. This interaction can affect metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its efficacy in facilitating protein degradation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the efficiency of protein degradation and the overall effectiveness of the PROTAC molecule. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of Cbz-NH-peg5-CH2cooh follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency of the final product. Techniques such as column chromatography and recrystallization are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Cbz-NH-peg5-CH2cooh undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced under specific conditions.
Substitution: The Cbz protecting group can be removed or substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Catalytic hydrogenation or acidic conditions can be used to remove the Cbz group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Cbz-NH-peg5-CH2cooh is extensively used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.
Biology: Used in cellular studies to understand protein interactions and functions.
Medicine: Plays a crucial role in drug development, especially in designing targeted therapies for diseases such as cancer.
Industry: Employed in the production of specialized reagents and intermediates for various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
- Cbz-NH-peg4-CH2cooh
- Cbz-NH-peg6-CH2cooh
- Cbz-NH-peg3-CH2cooh
Uniqueness
Cbz-NH-peg5-CH2cooh is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the effective formation of PROTAC molecules. This compound’s structure allows for efficient targeting and degradation of proteins, making it a valuable tool in research and drug development .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLWNSJFGPKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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